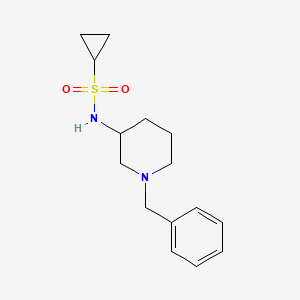

![molecular formula C16H19FN4O2 B6446097 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine CAS No. 2548975-41-1](/img/structure/B6446097.png)

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine” is a chemical compound that has been studied for its potential applications in various fields. It has been found to play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine”, has been a subject of research in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound involves a piperazine ring, which is puckered. The 1,6-dihydro-pyridazine ring makes dihedral angles with the phenyl and benzene rings .Chemical Reactions Analysis

The compound has been found to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.32 g/mol. It has a topological polar surface area of 55.9 Ų. It has a complexity of 463 and a covalently-bonded unit count of 1 .Applications De Recherche Scientifique

Synthesis of Piperazine Derivatives

The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The synthesis of piperazine derivatives has been a focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Inhibitor of Human Equilibrative Nucleoside Transporters

The compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Pharmaceutical Quality Control Testing

The compound can be used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Kinase Inhibitor

The compound has been studied for its potential role as a kinase inhibitor, specifically targeting kinases involved in various cellular processes. It exhibits inhibitory activity against kinases such as Janus kinase (JAK) 1, 2, and 3, which are implicated in various inflammatory and autoimmune diseases.

Neuropharmacological Potential

Mécanisme D'action

Target of Action

The primary target of 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . The inhibitory effect of the compound is irreversible and non-competitive .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function, which are the primary biochemical pathways influenced by this compound

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs, reducing the uptake of uridine . This could potentially impact the synthesis and regulation of nucleotides, affecting various cellular functions.

Propriétés

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2/c1-22-14-11-15(23-2)19-16(18-14)21-9-7-20(8-10-21)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBGSTSLEUFESY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6446018.png)

![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile](/img/structure/B6446048.png)

![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-fluoroquinazoline](/img/structure/B6446052.png)

![2-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6446066.png)

![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine](/img/structure/B6446073.png)

![N,N-dimethyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6446078.png)

![N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446091.png)

![N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446098.png)

![2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6446100.png)

![1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6446108.png)

![N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446113.png)

![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline](/img/structure/B6446119.png)

![4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6446133.png)